3-((3-chlorophenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
This compound features a pyrrolo[2,3-b]quinoxaline core substituted with a 3-chlorophenylsulfonyl group at position 3 and a tetrahydrofuran-2-ylmethyl group at position 1. Its molecular formula is C21H19ClN4O3S, with a molecular weight of 442.92 g/mol.
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c22-13-5-3-7-15(11-13)30(27,28)19-18-21(25-17-9-2-1-8-16(17)24-18)26(20(19)23)12-14-6-4-10-29-14/h1-3,5,7-9,11,14H,4,6,10,12,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPVYFZMIKMOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC(=CC=C5)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3-chlorophenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a member of the pyrrolo[2,3-b]quinoxaline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C_{15}H_{16ClN_3O_2S with a molecular weight of approximately 335.82 g/mol. The structure includes:
- Pyrrolo[2,3-b]quinoxaline core : Known for its potential in drug development.
- Sulfonyl group : Enhances solubility and biological activity.
- Tetrahydrofuran moiety : Affects the compound's pharmacokinetics and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures to This compound exhibit significant biological activities, such as:
- Antitumor Activity : Several studies have demonstrated the compound's potential to inhibit tumor cell proliferation.
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation through various biochemical pathways.
- Antimicrobial Properties : Exhibits activity against a range of microbial pathogens.
Antitumor Activity
A notable study investigated the antitumor effects of similar pyrrolo[2,3-b]quinoxaline derivatives. The most active compound demonstrated an IC50 value of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming doxorubicin (IC50 = 3.23 µg/mL) . This suggests that modifications to the pyrroloquinoxaline structure can enhance anticancer efficacy.
Anti-inflammatory Mechanisms
Research has illustrated that compounds within this class can inhibit key signaling pathways involved in inflammation, such as the phosphatidylinositol 3-kinase pathway . This inhibition can lead to decreased expression of pro-inflammatory cytokines, providing a therapeutic avenue for inflammatory diseases.
Antimicrobial Efficacy
Compounds similar to This compound have shown antimicrobial properties against various pathogens, including bacteria and fungi . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR analysis for pyrrolo[2,3-b]quinoxaline derivatives indicates that modifications in the sulfonyl group and tetrahydrofuran substituents significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution on phenyl ring | Increases potency against cancer cells |
| Variations in tetrahydrofuran chain length | Alters solubility and bioavailability |
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents | Potential Advantages |
|---|---|---|---|---|
| Target Compound | 442.92 | ~3.5 | 3-Chlorophenylsulfonyl, THF-methyl | Enhanced solubility, metabolic stability |
| CAY10602 | 418.44 | ~3.2 | 4-Fluorophenyl, phenylsulfonyl | JAK3 inhibition |
| 881043-91-0 | 408.85 | ~2.8 | Ethanol, 3-chlorophenylsulfonyl | Simpler synthesis |
| C24H26Cl2N4O2S (Pyrrolo[3,2-c]quinoline) | 505.46 | ~4.1 | Ethylpyrrolidinyl | Higher lipophilicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
